3-{[3-(Ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid
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Overview
Description
3-{[3-(Ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid is a complex organic compound with the molecular formula C19H16N2O4. It is characterized by the presence of a quinoline ring system substituted with an ethoxycarbonyl group and an amino group attached to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinoline or benzoic acid rings.
Scientific Research Applications
3-{[3-(Ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-{[3-(Ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA or interact with proteins, potentially inhibiting their function. The ethoxycarbonyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-((3-(Ethoxycarbonyl)-6-(trifluoromethoxy)quinolin-4-yl)amino)benzoic acid: This compound has a similar structure but includes a trifluoromethoxy group, which may alter its reactivity and biological activity.
3-{[3-(Ethoxycarbonyl)-4-quinolinyl]amino}benzoic acid: A closely related compound with slight variations in the substituents on the quinoline ring.
Uniqueness
3-{[3-(Ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid is unique due to its specific combination of functional groups and the potential for diverse chemical reactivity. Its structure allows for various modifications, making it a versatile compound for research and development in multiple fields.
Properties
IUPAC Name |
3-[(3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4.ClH/c1-2-25-19(24)15-11-20-16-9-4-3-8-14(16)17(15)21-13-7-5-6-12(10-13)18(22)23;/h3-11H,2H2,1H3,(H,20,21)(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHROGHUNNDIIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC=CC(=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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